Enantioselectivity vs. N-Benzylcinchoninium
In a head-to-head comparison, N-Benzylquininium chloride demonstrated superior performance as a chiral phase-transfer catalyst over N-benzylcinchoninium chloride in the asymmetric alkylation of α-isopropylbenzyl cyanide, achieving a maximum optical purity (enantiomeric excess, ee) of 41.5% [1]. This is in contrast to the lower enantioselectivity typically observed with N-benzylcinchoninium chloride in similar reaction systems under comparable conditions [1].
| Evidence Dimension | Maximum Optical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | 41.5% ee |
| Comparator Or Baseline | N-benzylcinchoninium chloride |
| Quantified Difference | Higher enantioselectivity observed for N-Benzylquininium chloride |
| Conditions | Asymmetric alkylation of α-isopropylbenzyl cyanide with benzyl chloride or butyl bromide in a two-phase system |
Why This Matters
This quantifiable difference in enantioselectivity directly impacts the yield of desired chiral products, making N-Benzylquininium chloride the preferred choice for researchers optimizing asymmetric alkylation protocols.
- [1] An, X., & Ding, M. (1991). Asymmetric alkylation mediated by chiral phase-transfer catalysts. Acta Chimica Sinica, 49(5), 507. View Source
